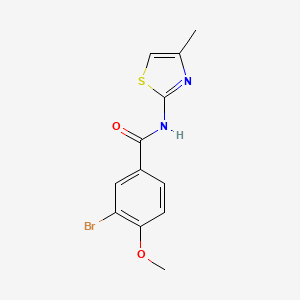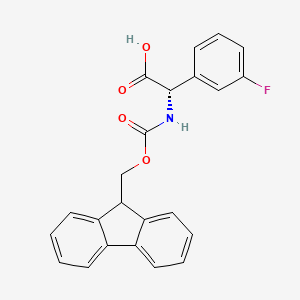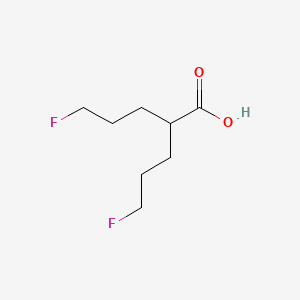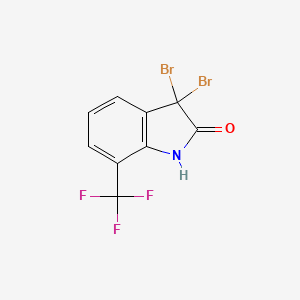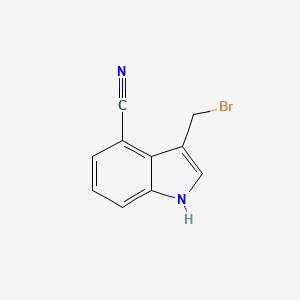
3-Bromomethyl-1H-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as MFCD33403496 is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33403496 involves a series of chemical reactions that require precise conditions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In an industrial setting, the production of MFCD33403496 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow processes, batch reactors, and the use of catalysts to enhance reaction efficiency. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
MFCD33403496 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD33403496 into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD33403496 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MFCD33403496. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
MFCD33403496 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: MFCD33403496 is investigated for its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of MFCD33403496 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of cellular signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Conclusion
MFCD33403496 is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse applications, and distinct mechanism of action make it a valuable subject of study. Understanding its preparation methods, chemical reactions, and comparison with similar compounds provides a comprehensive insight into its role in chemistry, biology, medicine, and industry.
特性
分子式 |
C10H7BrN2 |
|---|---|
分子量 |
235.08 g/mol |
IUPAC名 |
3-(bromomethyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-4-8-6-13-9-3-1-2-7(5-12)10(8)9/h1-3,6,13H,4H2 |
InChIキー |
MXHIPDIZWWCUGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC=C2CBr)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
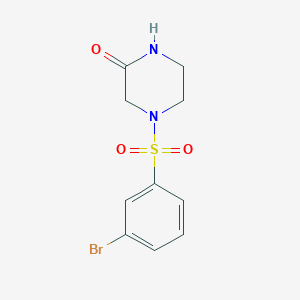


![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)


